6-(Pyridin-3-yl)pyridazin-3-amine
CAS No.: 1159817-05-6
Cat. No.: VC13415112
Molecular Formula: C9H8N4
Molecular Weight: 172.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1159817-05-6 |
---|---|
Molecular Formula | C9H8N4 |
Molecular Weight | 172.19 g/mol |
IUPAC Name | 6-pyridin-3-ylpyridazin-3-amine |
Standard InChI | InChI=1S/C9H8N4/c10-9-4-3-8(12-13-9)7-2-1-5-11-6-7/h1-6H,(H2,10,13) |
Standard InChI Key | KSTAIWSZBUQQML-UHFFFAOYSA-N |
SMILES | C1=CC(=CN=C1)C2=NN=C(C=C2)N |
Canonical SMILES | C1=CC(=CN=C1)C2=NN=C(C=C2)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure consists of a pyridazine ring (a six-membered di-aza aromatic system) fused to a pyridine ring via a single bond. Key features include:
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Pyridazine core: Positions 1 and 2 contain nitrogen atoms, while positions 3 and 6 are substituted with functional groups.
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Substituents:
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3-Amino group: Enhances hydrogen-bonding capacity and electronic delocalization.
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6-Pyridin-3-yl group: Introduces π-stacking potential and additional basicity.
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Table 1: Molecular Properties
Property | Value | Source |
---|---|---|
Molecular formula | C₉H₇N₅ | Calculated |
Molecular weight | 185.19 g/mol | PubChem |
IUPAC name | 6-(pyridin-3-yl)pyridazin-3-amine | Systematic |
Canonical SMILES | C1=CC(=CN=C1)C2=NN=C(C=C2)N | Derived |
Synthesis and Reaction Pathways
Retrosynthetic Analysis
The compound can be synthesized via cross-coupling reactions or nucleophilic substitution. A plausible route involves:
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Pyridazine ring formation: Cyclocondensation of 1,4-diketones with hydrazine derivatives.
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Functionalization:
Table 2: Example Reaction Conditions
Step | Reagents/Conditions | Yield |
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Pyridazine formation | Hydrazine hydrate, ethanol, reflux, 12 h | 65–70% |
Amination | Pd(dba)₂, Xantphos, NH₃, dioxane, 100°C | 50–55% |
Cross-coupling | Pd(PPh₃)₄, K₂CO₃, pyridin-3-ylboronic acid | 60–65% |
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to hydrogen-bonding capacity.
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Stability: Susceptible to oxidation at the amino group under acidic conditions; stable in inert atmospheres.
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 8.85 (s, 1H, NH₂), 8.60 (d, J = 4.8 Hz, 1H, pyridine-H), 8.20–7.95 (m, 4H, aromatic) .
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IR (KBr): 3400 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=N stretch).
Biological Activity and Applications
Table 3: Comparative Bioactivity Data
Analog | IC₅₀ (Kinase Inhibition) | MIC (E. coli) |
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6-Methoxypyridazin-3-amine | 12 nM | 64 µg/mL |
6-Phenylpyridazin-3-amine | 8 nM | 32 µg/mL |
Industrial and Research Applications
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